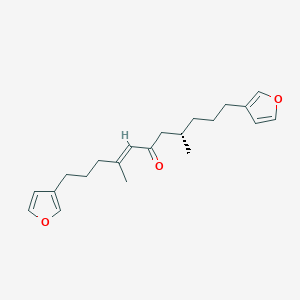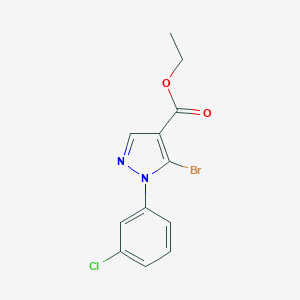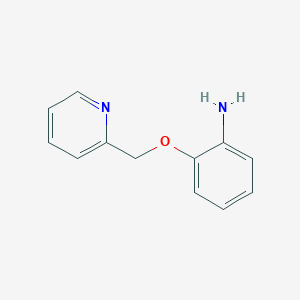
2-(Pyridin-2-ylmethoxy)aniline
Overview
Description
2-(Pyridin-2-ylmethoxy)aniline is an organic compound that features a pyridine ring attached to an aniline moiety through a methoxy linker
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition can lead to antitumor effects .
Mode of Action
This compound acts as a directing group in promoting C–H amination mediated by cupric acetate . This compound can effectively aminate the β-C(sp2)–H bonds of benzamide derivatives . At a concentration of 10 µM, derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the EGFR/HER2 pathways . By inhibiting these receptors, the compound can disrupt the signaling pathways that promote tumor growth and survival .
Pharmacokinetics
The compound’s ability to inhibit egfr and her2 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and HER2 . This inhibition can lead to antitumor effects, as these receptors are often overexpressed in various types of cancer .
Action Environment
The action environment of this compound is likely to be within the cellular environment, where it interacts with its targets, EGFR and HER2
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-ylmethoxy)aniline has been found to play a role in C–H amination mediated by cupric acetate . This process involves the β-C(sp2)–H bonds of benzamide derivatives being effectively aminated with a variety of amines .
Cellular Effects
While specific studies on this compound are limited, related compounds have shown significant anti-proliferation, anti-migration, and anti-invasion effects on certain cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a directing group in promoting C–H amination mediated by cupric acetate . This suggests that it may interact with biomolecules in a way that facilitates this reaction .
Metabolic Pathways
Its role in C–H amination suggests it may interact with enzymes or cofactors involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often without the need for a solvent, making it suitable for large-scale industrial production .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing solid-phase reactions, which offer high yields and simplicity in operation. The use of readily available raw materials and the absence of solvents make this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted anilines, pyridine derivatives, and N-oxides, depending on the specific reaction conditions .
Scientific Research Applications
2-(Pyridin-2-ylmethoxy)aniline has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-(Pyridin-2-yl)aniline: Shares a similar structure but lacks the methoxy linker.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of an aniline moiety.
4-(Pyridin-2-ylmethoxy)aniline: Similar structure but with the methoxy group at a different position.
Uniqueness: 2-(Pyridin-2-ylmethoxy)aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxy linker allows for unique interactions with molecular targets, enhancing its potential in various applications .
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUVSWRIMYYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do derivatives of 2-(pyridin-2-ylmethoxy)aniline interact with rhenium and what influences their binding mode?
A1: In the study by [], two derivatives of this compound, specifically functionalized with a triazole ring, were investigated for their coordination behavior with rhenium. The research found that the specific derivative, N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline (where R = methyl acetate or 4-nitrophenyl), acted as a bidentate ligand with rhenium(I). This means that only two nitrogen atoms within the molecule, one from the triazole ring and one from the aniline group, directly bind to the rhenium center. This results in the formation of a tricarbonylrhenium(I) complex where the rhenium is additionally coordinated by three carbonyl groups and a chlorine atom [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


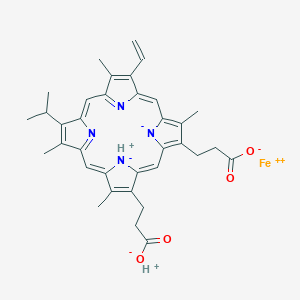
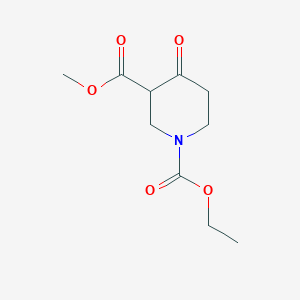
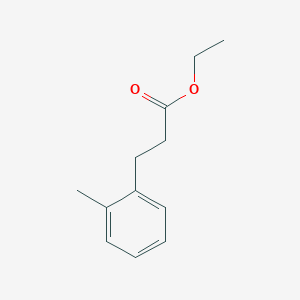
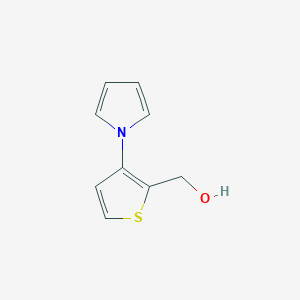
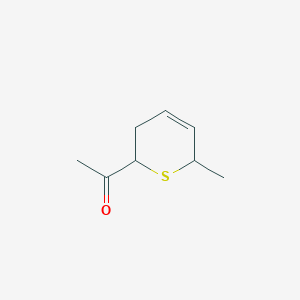
![tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide](/img/structure/B8701.png)
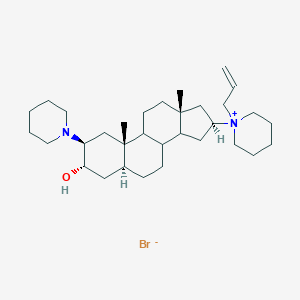
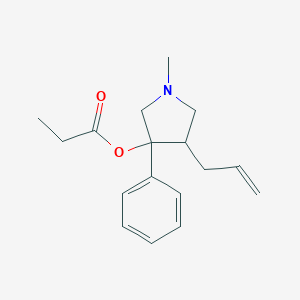
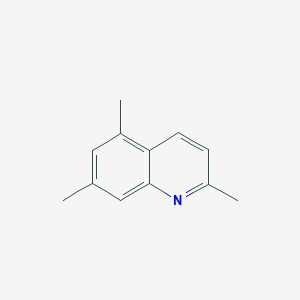
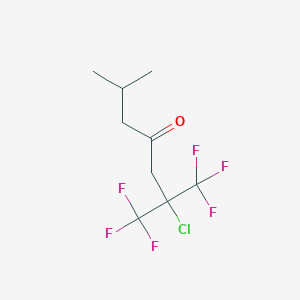
![3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid](/img/structure/B8720.png)
![2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8721.png)
